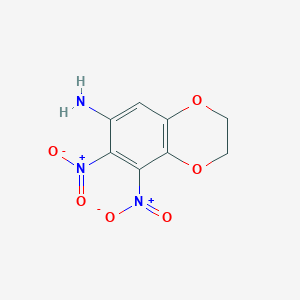
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
描述
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is an organic compound with the molecular formula C8H7N3O6 It is characterized by the presence of two nitro groups and a benzodioxin ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves the nitration of 2,3-dihydro-1,4-benzodioxin-6-amine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 7 and 8 positions of the benzodioxin ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents and maintaining stringent safety protocols.
化学反应分析
Types of Reactions
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: The major product is (7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
科学研究应用
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
相似化合物的比较
Similar Compounds
(7,8-Diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine: A reduced form of the compound with amine groups instead of nitro groups.
2,3-Dihydro-1,4-benzodioxin-6-amine: The parent compound without nitro groups.
Uniqueness
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
生物活性
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is a synthetic compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological targets, making it a subject of interest in pharmacological and toxicological studies. This article reviews the compound's biological activity based on available research findings, including case studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₆ |
| CAS Number | 855222-38-7 |
| Molecular Weight | 225.15 g/mol |
| MDL Number | MFCD09743475 |
| Hazard Classification | Irritant |
Cytotoxicity and Anticancer Potential
Molecular docking studies involving similar compounds suggest potential interactions with key enzymes related to cancer progression. For example, docking simulations indicated that certain dinitro derivatives bind effectively to the Human Epidermal Growth Factor Receptor (HER), a target for cancer therapies. Although specific data for this compound is not extensively documented, its structural characteristics imply potential anticancer properties.
Case Studies
- Case Study on Dinitro Derivatives : A study evaluated the cytotoxic effects of various dinitro derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values indicating effective cytotoxicity against specific cancer cells.
- Environmental Impact Study : Research has shown that dinitro compounds can persist in the environment and may undergo biodegradation by certain microorganisms. This aspect is crucial for understanding the ecological implications of using such compounds in pharmaceuticals and agriculture.
Antimicrobial Activity of Related Dinitro Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Dinitrophenol | E. coli | 50 µg/mL |
| 2,6-Dinitro-p-cresol | S. aureus | 25 µg/mL |
| (7,8-Dinitro-2,3-dihydro...) | Not yet tested | N/A |
属性
IUPAC Name |
5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c9-4-3-5-8(17-2-1-16-5)7(11(14)15)6(4)10(12)13/h3H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGBMZNHJWKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















